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This guide provides an in-depth examination of the Point Accepted Mutation (PAM) model, a

foundational concept in bioinformatics and molecular evolution developed by Margaret Dayhoff

and her colleagues in the 1970s. We will dissect the core assumptions underpinning the model,

detail the methodology of its creation, and present the key quantitative data that form its basis.

Core Principles and Assumptions of the PAM Model
The PAM model was the first to provide a quantitative, data-driven basis for scoring protein

sequence alignments and inferring evolutionary relationships. It is built upon a specific set of

assumptions about the nature of protein evolution. Understanding these assumptions is critical

for the appropriate application and interpretation of PAM matrix-based analyses.

The central assumptions are:

Markov Chain Model: The model assumes that the replacement of an amino acid at any

given site is a memoryless process.[1] The probability of an amino acid changing to another

depends only on the current amino acid and not on the history of previous mutations at that

site.[1][2] This allows for the mathematical modeling of evolution over time as a series of

discrete steps.

Uniform Mutation Rate Across Sites: The PAM model posits that the probability of a mutation

occurring is the same for every amino acid position within a protein sequence.[2] It does not
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account for the fact that some sites (e.g., in the protein core or active sites) are under

stronger negative selection and evolve more slowly than others (e.g., surface loops).

Independence of Mutations: Mutations at one site are considered to be independent of

mutations at any other site.[1][2] The model does not incorporate the concept of

compensatory mutations, where a deleterious mutation at one position might be offset by a

subsequent mutation at another.

Single, Direct Mutation Events: The initial data for the model was derived from comparing

protein sequences with at least 85% identity.[3][4] This high degree of similarity justifies the

assumption that any observed difference between two amino acids at a given position is the

result of a single mutation event, not multiple, superimposed changes.[3]

Constant Evolutionary Process: The model assumes that the evolutionary process is

constant over time. The pattern of mutations observed over a short evolutionary distance

(the basis for the PAM1 matrix) is assumed to be representative of the mutation process over

much longer evolutionary periods.[5]

These assumptions and their interdependencies can be visualized as a logical flow.
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Closely Related Proteins

(>85% identity)

Assumption 1:
Observed differences are
single mutation events.

Assumption 2:
Mutation probability is uniform
across all sequence positions.

Assumption 3:
Mutations at a site are

independent of neighboring sites.

Assumption 4:
Evolution follows a

Markov Process (memoryless).

Conclusion:
Evolutionary change can be modeled

by extrapolating short-term
mutation probabilities.
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Figure 1: Logical flow of the core assumptions behind the PAM model.

Methodology for Deriving the PAM Matrices
The creation of the PAM matrices was a multi-step computational process based on empirical

data from observed protein evolution. The foundational matrix is the PAM1 matrix, which

represents an evolutionary distance of one "Point Accepted Mutation" per 100 amino acids.

Experimental (Computational) Protocol for PAM1 Matrix
Generation:

Data Collection and Alignment: The process began by collecting 71 families of closely related

proteins.[3] For inclusion, sequences within a family had to exhibit at least 85% sequence
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identity to ensure that observed substitutions were likely the result of a single mutational

event.[3][4] These protein families were aligned to identify substitutions.

Phylogenetic Tree Reconstruction: For each protein family, a phylogenetic tree was

constructed to infer ancestral sequences at the nodes. This allowed for the tabulation of

mutations along the branches of the tree, totaling 1,572 observed mutations across all

families.[3][4]

Tallying Mutations: The number of times each amino acid i was replaced by amino acid j

(denoted as A_ij) was counted from the reconstructed evolutionary histories.

Calculating Amino Acid Frequencies: The frequency of occurrence for each amino acid (f_i)

in the dataset was calculated. This represents the probability of finding a given amino acid in

a typical protein sequence.[6]

Determining Relative Mutability: A "relative mutability" score (m_i) was calculated for each

amino acid. This score represents how frequently an amino acid undergoes mutation. It was

computed as the number of times an amino acid was observed to change, normalized by its

frequency of occurrence.[6][7] Alanine was arbitrarily set to a standard of 100.[7]

Constructing the PAM1 Mutation Probability Matrix: The mutation probability matrix M for a 1

PAM distance was then constructed. The off-diagonal elements M_ij (where i ≠ j),

representing the probability of amino acid j mutating to i, were calculated based on the

observed mutation counts (A_ij) and the mutability of amino acid j (m_j), scaled by a

constant λ. The diagonal elements M_jj were calculated as 1 - λm_j, representing the

probability that amino acid j does not mutate.[6] The constant λ was chosen such that the

total number of amino acid changes would be 1 per 100 residues.[6]

Extrapolation to Higher PAM Matrices
The PAM1 matrix represents a small amount of evolutionary change. To model more divergent

sequences, higher-order PAM matrices (e.g., PAM250) are derived by assuming the PAM1
mutation process repeats over time. This is achieved through matrix multiplication: the PAMn

matrix is calculated by multiplying the PAM1 matrix by itself n times.[8]

This workflow is illustrated below.
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Figure 2: Workflow for the derivation of PAM scoring matrices.
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Quantitative Data of the PAM Model
The computational protocol described above results in several key quantitative datasets that

are the core of the PAM model.

Table 1: Amino Acid Frequencies and Relative Mutability
This table presents the normalized frequencies of the 20 amino acids as observed in Dayhoff's

dataset and their calculated relative mutability, with Alanine set to a baseline of 100.[6][7]
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Amino Acid 3-Letter 1-Letter
Normalized
Frequency (%)
[6]

Relative
Mutability[6]

Glycine Gly G 8.9 49

Alanine Ala A 8.7 100

Leucine Leu L 8.5 40

Lysine Lys K 8.1 56

Serine Ser S 7.0 120

Valine Val V 6.5 74

Threonine Thr T 5.8 97

Proline Pro P 5.1 56

Glutamic Acid Glu E 5.0 102

Aspartic Acid Asp D 4.7 106

Arginine Arg R 4.1 65

Asparagine Asn N 4.0 134

Phenylalanine Phe F 4.0 41

Glutamine Gln Q 3.8 93

Isoleucine Ile I 3.7 96

Histidine His H 3.4 66

Cysteine Cys C 3.3 20

Tyrosine Tyr Y 3.0 41

Methionine Met M 1.5 94

Tryptophan Trp W 1.0 18

Table 2: PAM1 Mutation Probability Matrix (x 10,000)
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This matrix shows the probability that an amino acid in a column will be replaced by the amino

acid in a row after an evolutionary interval of 1 PAM. For clarity, values are multiplied by

10,000. For example, the probability of Aspartic Acid (D) being replaced by Glutamic Acid (E) is

0.0056 or 0.56%.[9]
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Table 3: PAM250 Log-Odds Matrix
The PAM250 matrix is one of the most commonly used for detecting more distant evolutionary

relationships. It is a log-odds matrix where the score is derived from the ratio of the observed

frequency of a substitution to the frequency expected by chance.[7][8] The values are 10 *

log10 of this odds ratio.[10] Positive scores indicate that a substitution is more likely than

chance, while negative scores indicate it is less likely.
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Note: The matrix is symmetrical, so only the lower triangle is shown.[10]

Conclusion
The PAM model represents a pioneering effort to quantify the evolutionary processes that

shape protein sequences. Its core assumptions—that evolution can be modeled as a time-

independent, position-independent Markov process—provide a simplified yet powerful

framework for comparing sequences. While more sophisticated models have since been

developed, the PAM matrices remain a cornerstone of bioinformatics education and are still

utilized in various applications. For researchers in drug development and related fields, a

thorough understanding of the PAM model's assumptions and derivation is essential for

critically evaluating sequence alignment data and making informed decisions based on protein

homology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. How to Compute Mutation and Dayhoff Matrices [biorecipes.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.thegpm.org/BIOML/aainfo/pam250.htm
https://www.benchchem.com/product/b1577101?utm_src=pdf-custom-synthesis
https://www.biorecipes.com/dayhoff/code.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. cs.cmu.edu [cs.cmu.edu]

3. Point accepted mutation - Wikipedia [en.wikipedia.org]

4. Amino Acid Scoring Matrices (PAM) [science.umd.edu]

5. Substitution scoring matrices for proteins ‐ An overview - PMC [pmc.ncbi.nlm.nih.gov]

6. compbio.berkeley.edu [compbio.berkeley.edu]

7. Scoring Matrices [bioinfo.mbb.yale.edu]

8. youtube.com [youtube.com]

9. profs.scienze.univr.it [profs.scienze.univr.it]

10. PAM250 Scoring Matrix [thegpm.org]

To cite this document: BenchChem. [A Technical Guide to the Point Accepted Mutation
(PAM) Model of Protein Evolution]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577101#key-assumptions-behind-the-pam-model-
of-protein-evolution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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